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Compound Name: Quinazoline-4,7-diol

Cat. No.: B093651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of

substituted quinazolinones, a critical scaffold in medicinal chemistry, utilizing a range of metal

catalysts. The following sections offer step-by-step experimental procedures, quantitative data

summaries, and visual representations of reaction workflows and mechanisms to aid in the

practical application of these methodologies in a research and development setting.

Palladium-Catalyzed One-Pot Synthesis of 2-
Substituted Quinazolin-4(3H)-ones
This protocol outlines a highly efficient one-pot synthesis of 2-substituted quinazolin-4(3H)-

ones from readily available o-nitrobenzamides and various alcohols via a palladium-catalyzed

hydrogen transfer reaction. This cascade reaction involves alcohol oxidation, nitro group

reduction, condensation, and subsequent dehydrogenation.[1][2]

Experimental Protocol
General Procedure:[2]

To a 10 mL sealed tube, add o-nitrobenzamide (1.0 mmol, 1.0 equiv.), the corresponding

alcohol (2.5 equiv.), and Pd(dppf)Cl₂ (10 mol%).
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Add chlorobenzene (1.0 mL) as the solvent.

Seal the tube and heat the reaction mixture to 140 °C under an argon atmosphere for 8

hours.

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-substituted quinazolin-

4(3H)-one.

Data Presentation
Table 1: Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-

Nitrobenzamide and Various Alcohols.[2]
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Entry Alcohol Product Yield (%)

1 Benzyl alcohol
2-Phenylquinazolin-

4(3H)-one
87

2
4-Methylbenzyl

alcohol

2-(p-Tolyl)quinazolin-

4(3H)-one
92

3
4-Methoxybenzyl

alcohol

2-(4-

Methoxyphenyl)quinaz

olin-4(3H)-one

85

4
4-Chlorobenzyl

alcohol

2-(4-

Chlorophenyl)quinazol

in-4(3H)-one

88

5 2-Thiophenemethanol

2-(Thiophen-2-

yl)quinazolin-4(3H)-

one

66

6 Cyclohexylmethanol

2-

Cyclohexylquinazolin-

4(3H)-one

64

Reaction Workflow
Caption: Workflow for Palladium-Catalyzed Quinazolinone Synthesis.

Copper-Catalyzed Domino Synthesis of
Quinazolinones
This method describes an efficient copper-catalyzed domino reaction for the synthesis of

quinazolinone derivatives from substituted 2-halobenzamides and (aryl)methanamines, using

air as a green oxidant.[3][4] The cascade involves a sequential Ullmann-type coupling, aerobic

oxidation, and intramolecular nucleophilic addition.[3]

Experimental Protocol
General Procedure:[3]
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In a reaction tube, combine the substituted 2-halobenzamide (0.2 mmol, 1.0 equiv.),

(aryl)methanamine (0.4 mmol, 2.0 equiv.), CuBr (10 mol%), and K₂CO₃ (0.6 mmol, 3.0

equiv.).

Add DMSO (2 mL) as the solvent.

Stir the reaction mixture at 100-120 °C under an air atmosphere for the specified time

(monitored by TLC).

Upon completion, cool the reaction mixture to room temperature.

Add water to the mixture and extract with ethyl acetate.

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced

pressure.

Purify the residue by flash column chromatography on silica gel to yield the desired

quinazolinone derivative.

Data Presentation
Table 2: Copper-Catalyzed Domino Synthesis of Quinazolinones.[3]
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Entry
2-
Halobenzamid
e

(Aryl)methana
mine

Product Yield (%)

1 2-Iodobenzamide Benzylamine

2-

Phenylquinazolin

-4(3H)-one

85

2

2-

Bromobenzamid

e

Benzylamine

2-

Phenylquinazolin

-4(3H)-one

78

3
2-Iodo-4-

nitrobenzamide
Benzylamine

6-Nitro-2-

phenylquinazolin

-4(3H)-one

92

4 2-Iodobenzamide

4-

Chlorobenzylami

ne

2-(4-

Chlorophenyl)qui

nazolin-4(3H)-

one

82

5 2-Iodobenzamide
Thiophen-2-

ylmethanamine

2-(Thiophen-2-

yl)quinazolin-

4(3H)-one

75

Reaction Mechanism
Caption: Mechanism of Copper-Catalyzed Domino Synthesis.

Ruthenium-Catalyzed Deaminative Coupling for
Quinazolinone Synthesis
This protocol details the synthesis of quinazolinone derivatives through a ruthenium-catalyzed

deaminative coupling of 2-aminobenzamides with various amines.[5][6] This method provides a

direct route to these valuable compounds without the need for reactive reagents.[6]

Experimental Protocol
General Procedure:[7]
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In a glovebox, charge a screw-capped vial with 2-aminobenzamide (0.5 mmol, 1.0 equiv.),

the amine (0.7 mmol, 1.4 equiv.), [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ (1) (3 mol%), and 3,4,5,6-

tetrachloro-1,2-benzoquinone (L1) (10 mol%).

Add dioxane (2 mL) as the solvent.

Seal the vial and heat the reaction mixture at 140 °C for 20 hours.

After cooling to room temperature, concentrate the mixture under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the pure

quinazolinone.

Data Presentation
Table 3: Ruthenium-Catalyzed Deaminative Coupling for Quinazolinone Synthesis.[7]

Entry
2-
Aminobenzami
de

Amine Product Yield (%)

1
2-

Aminobenzamide
Benzylamine

3-

Benzylquinazolin

-4(3H)-one

85

2
2-

Aminobenzamide

4-

Methoxybenzyla

mine

3-(4-

Methoxybenzyl)q

uinazolin-4(3H)-

one

82

3
2-Amino-5-

chlorobenzamide
Benzylamine

6-Chloro-3-

benzylquinazolin-

4(3H)-one

88

4
2-

Aminobenzamide
Phenethylamine

3-

Phenethylquinaz

olin-4(3H)-one

75

Reaction Workflow
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Caption: Workflow for Ruthenium-Catalyzed Deaminative Coupling.

Gold-Catalyzed Tandem Synthesis of Polycyclic
Dihydroquinazolinones
This section describes a gold(I)-catalyzed one-pot cascade process for the synthesis of

polycyclic dihydroquinazolinones from alkyne-tethered anthranilamides.[8][9] This methodology

allows for the rapid construction of complex molecular scaffolds under mild conditions.[10]

Experimental Protocol
General Procedure:[10]

To a solution of the alkyne-tethered anthranilamide (1.0 equiv.) in DCE (4 mL) in a sealed

tube, add (PPh₃)AuCl (5 mol%) and AgOTf (10 mol%).

Add 4 Å molecular sieves (500 mg).

Heat the reaction mixture at 80 °C for the time indicated by TLC monitoring.

After completion, cool the reaction to room temperature and filter through a pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash chromatography on silica gel to afford the polycyclic

dihydroquinazolinone.

Data Presentation
Table 4: Gold-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones.[10]
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Entry Substrate Product Yield (%)

1
N-(pent-4-yn-1-yl)-2-

aminobenzamide

6,7,8,9-Tetrahydro-

11H-pyrido[2,1-

b]quinazolin-11-one

80

2
N-(hex-5-yn-1-yl)-2-

aminobenzamide

7,8,9,10-Tetrahydro-

6H,12H-azepino[2,1-

b]quinazolin-12-one

75

3

2-Amino-N-(1-

phenylprop-2-yn-1-

yl)benzamide

7-Phenyl-6,7-dihydro-

5H-pyrrolo[2,1-

b]quinazolin-5-one

85

Reaction Mechanism
Caption: Mechanism of Gold-Catalyzed Tandem Cyclization.

Iron-Catalyzed Cross-Dehydrogenative Coupling for
2-Aryl Quinazolinone Synthesis
This protocol details a direct and efficient synthesis of 2-aryl quinazolinones via an iron-

catalyzed cross-dehydrogenative coupling (CDC) between anthranilamides and methyl arenes.

[11][12] This method utilizes an inexpensive and environmentally benign iron catalyst.[13]

Experimental Protocol
General Procedure:[11]

To a screw-capped vial, add anthranilamide (0.4 mmol, 1.0 equiv.), the methyl arene (2.0

mL), and FeCl₃ (10 mol%).

Add di-tert-butyl peroxide (DTBP) (3.0 equiv.) as the oxidant.

Seal the vial and stir the reaction mixture at 130 °C for 12 hours under an air atmosphere.

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer with saturated aqueous NaHCO₃ and brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

Purify the crude product by column chromatography on silica gel to give the desired 2-aryl

quinazolinone.

Data Presentation
Table 5: Iron-Catalyzed Cross-Dehydrogenative Coupling for 2-Aryl Quinazolinone Synthesis.

[11]

Entry
Anthranilamid
e

Methyl Arene Product Yield (%)

1
2-

Aminobenzamide
Toluene

2-

Phenylquinazolin

-4(3H)-one

95

2
2-

Aminobenzamide
p-Xylene

2-(p-

Tolyl)quinazolin-

4(3H)-one

89

3
2-

Aminobenzamide
Mesitylene

2-(2,4,6-

Trimethylphenyl)

quinazolin-4(3H)-

one

78

4
2-Amino-5-

chlorobenzamide
Toluene

6-Chloro-2-

phenylquinazolin

-4(3H)-one

91

Reaction Workflow
Caption: Workflow for Iron-Catalyzed CDC Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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